![molecular formula C12H9Cl2OP B7762838 Di(4-chlorophenyl)phosphine oxide](/img/structure/B7762838.png)
Di(4-chlorophenyl)phosphine oxide
Overview
Description
Di(4-chlorophenyl)phosphine oxide is a useful research compound. Its molecular formula is C12H9Cl2OP and its molecular weight is 271.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Acid-Base and Complexing Properties : Some asymmetrical phosphine oxides containing hydroxyphenylethenyl fragments have been investigated for their acid-base and complexing properties in aqueous ethanol solutions (Mironov et al., 2013).
Water-Soluble Nanoparticles : Phosphine oxide polymers have been developed for transferring various nanoparticles from organic solvents to water while retaining their physical properties and reactivities (Kim et al., 2005).
Flame Retardant PET Copolymer : Bis 4-carboxyphenyl phenyl phosphine oxide has been used to prepare flame-resistant poly(ethylene terephthalate) (PET), which showed improved flame retarding behavior and thermal stability (Wang et al., 2000).
Reduction of Phosphine Oxides : A study on the reduction of phosphine oxides, sulfoxides, and amine N‐oxides using a borinic acid precatalyst, highlights the broad substrate tolerance and mild conditions of this reaction (Chardon et al., 2017).
Photoinduced Coupling Reactions : Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, a radical initiator, has been used in photoinduced cross-coupling reactions to afford thio- or selenophosphinates and esters (Sato et al., 2017).
Conformation Studies : Methyl-di(chloromethyl)phosphine oxide's conformations in solutions and the crystalline phase have been investigated, revealing a mixture of conformers (Raevskii et al., 1973).
Electrical Properties of Phosphine Oxide Hosts : Short-axis substitution of dibenzothiophene-based phosphine oxide hosts has been used to selectively optimize their electrical properties (Han et al., 2012).
Reactions with Carbonyl Compounds : The reactions of chloro(di-t-butyl)phosphine with alkyl benzoates, leading to phosphine oxides, alkyl chlorides, and aroyl chlorides, have been studied (De'ath et al., 1976).
properties
IUPAC Name |
1-chloro-4-(4-chlorophenyl)phosphonoylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWOIMWUGPSJMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2OP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(4-chlorophenyl)phosphonoylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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